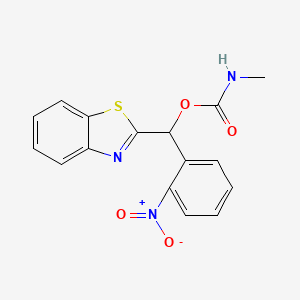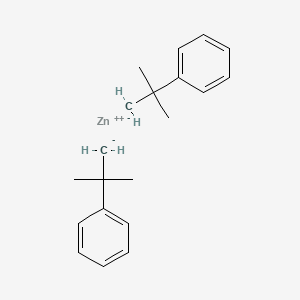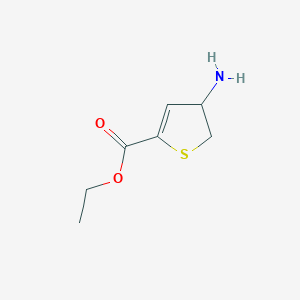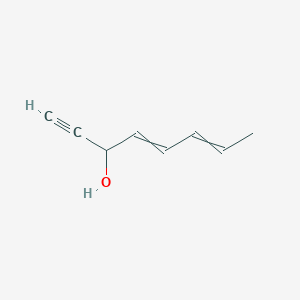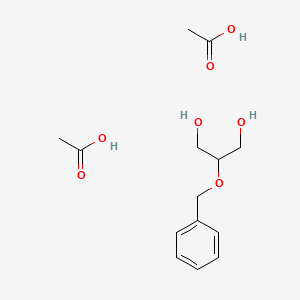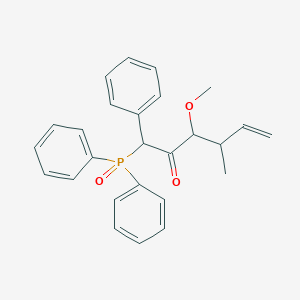
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
準備方法
The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, phosphorylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These methods ensure consistent quality and reduce the environmental impact of the production process.
化学反応の分析
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
科学的研究の応用
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with advanced properties.
作用機序
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to active sites, while the methoxy and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways and lead to specific biological effects.
類似化合物との比較
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in organic synthesis and as a reagent for the formation of azides.
Diphenylphosphoryl thiosemicarbazide: Used in the synthesis of heterocyclic compounds and as an intermediate in pharmaceutical production.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds.
特性
CAS番号 |
106315-57-5 |
|---|---|
分子式 |
C26H27O3P |
分子量 |
418.5 g/mol |
IUPAC名 |
1-diphenylphosphoryl-3-methoxy-4-methyl-1-phenylhex-5-en-2-one |
InChI |
InChI=1S/C26H27O3P/c1-4-20(2)25(29-3)24(27)26(21-14-8-5-9-15-21)30(28,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-20,25-26H,1H2,2-3H3 |
InChIキー |
PLVPPFWHDRLHMX-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


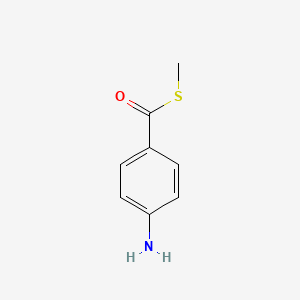
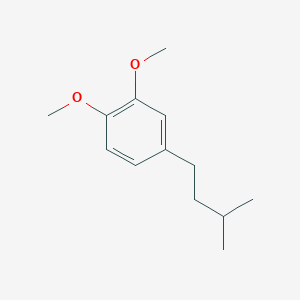
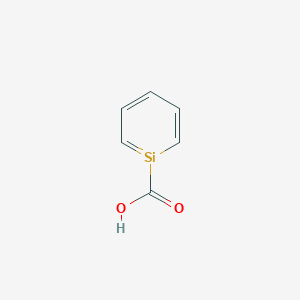
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
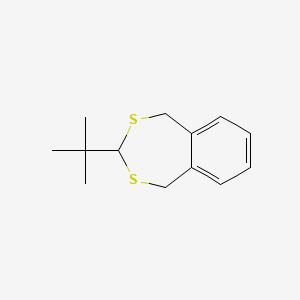
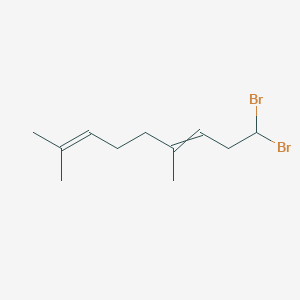
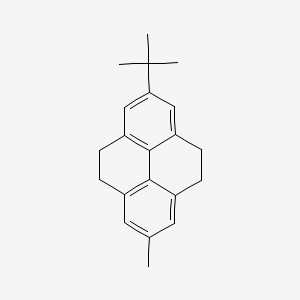
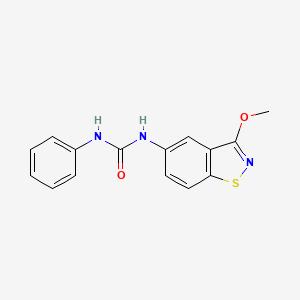
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
